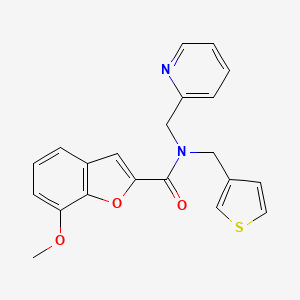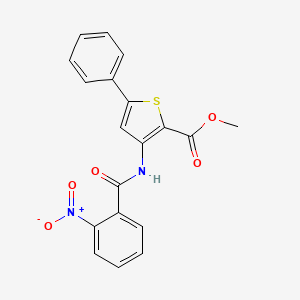
5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S2 and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiprotozoal Agents
Compounds structurally related to "5-methyl-4-(N-methyl-N-phenylsulfamoyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide" have been investigated for their antiprotozoal activity. A study by Ismail et al. (2004) synthesized novel diamidines showing strong DNA affinities and in vitro efficacy against T. b. rhodesiense and P. falciparum, suggesting their potential as antiprotozoal agents. This highlights the chemical's relevance in developing treatments for protozoal infections, such as sleeping sickness and malaria Ismail et al., 2004.
Corrosion Inhibition
Another application area is corrosion inhibition. Raphael Palayoor et al. (2017) explored the corrosion protection capacity of heterocyclic semicarbazones on carbon steel in acidic medium. Their findings suggest that molecules structurally similar to the requested compound can offer significant protection against corrosion, which is crucial for extending the lifespan of metal infrastructure Raphael Palayoor et al., 2017.
Chemical Synthesis
In the realm of chemical synthesis, compounds with structural similarities to "this compound" serve as key intermediates or final products in synthetic routes. For instance, reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases have been studied, showcasing the versatility of these compounds in generating a variety of chemical structures, which could be useful in developing new pharmaceuticals or materials Yu. O. Remizov et al., 2019.
Antimicrobial Activity
The antimicrobial potential of related compounds has also been examined. Arora et al. (2013) investigated the synthesis and antimicrobial activity of Schiff bases of thiophenes, indicating the use of such compounds in combating microbial infections Arora et al., 2013.
Neuroinflammation Imaging
Moreover, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) using specific ligands demonstrates the application of these compounds in neuroscience research, particularly for studying neuroinflammation in vivo Horti et al., 2019.
Propiedades
IUPAC Name |
5-methyl-4-[methyl(phenyl)sulfamoyl]-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13-17(26(22,23)20(2)14-7-4-3-5-8-14)11-16(24-13)18(21)19-12-15-9-6-10-25-15/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTNPFVJXGOXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CS2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2454019.png)
![2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2454022.png)
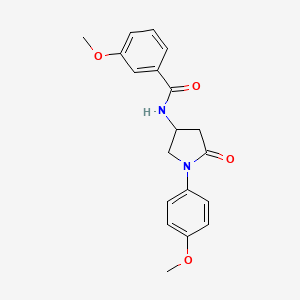
![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)


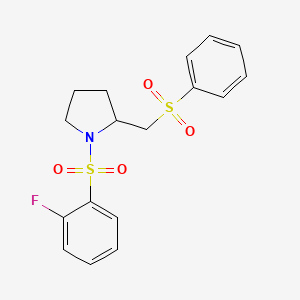
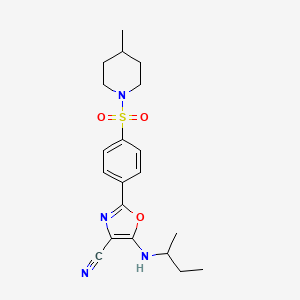
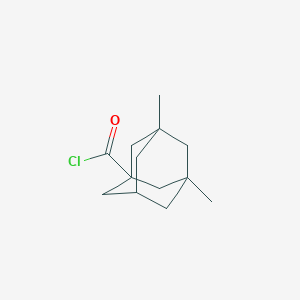

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)
